![molecular formula C12H14ClNO2 B15124920 3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)
3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1’®-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one is a synthetic organic compound with the molecular formula C12H14ClNO2. It is characterized by the presence of an oxazolidinone ring, a chloromethyl group, and a chiral alpha-methylbenzyl substituent. This compound is primarily used in research and development settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1’®-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with a chloromethylating agent. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of protective groups and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[1’®-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group .
Scientific Research Applications
3-[1’®-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting bacterial infections and cancer.
Biological Studies: It is employed in studies investigating enzyme inhibition, protein-ligand interactions, and cellular pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1’®-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-[1’®-alpha-Methylbenzyl]-4(S)-hydroxymethyl-oxazolidin-2-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
3-[1’®-alpha-Methylbenzyl]-4(S)-methoxymethyl-oxazolidin-2-one: Contains a methoxymethyl group instead of a chloromethyl group.
3-[1’®-alpha-Methylbenzyl]-4(S)-bromomethyl-oxazolidin-2-one: Features a bromomethyl group in place of the chloromethyl group.
Uniqueness
The uniqueness of 3-[1’®-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. The presence of the chloromethyl group allows for selective nucleophilic substitution reactions, while the chiral alpha-methylbenzyl substituent provides stereochemical control in asymmetric synthesis .
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-(chloromethyl)-3-(1-phenylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H14ClNO2/c1-9(10-5-3-2-4-6-10)14-11(7-13)8-16-12(14)15/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
RDJVMESMFKYWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(COC2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


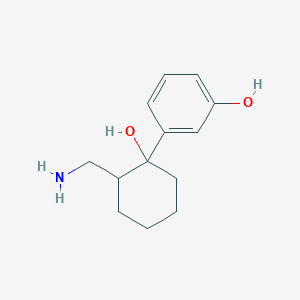
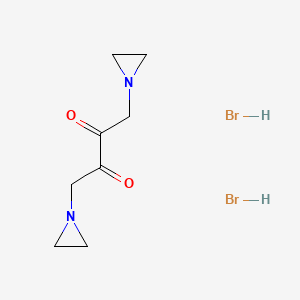

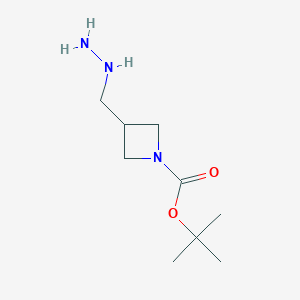
![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)
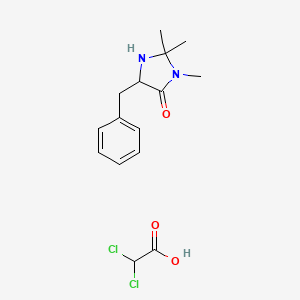
![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)
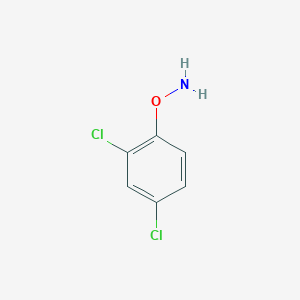
![2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid](/img/structure/B15124905.png)
![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)
